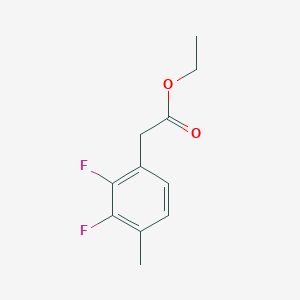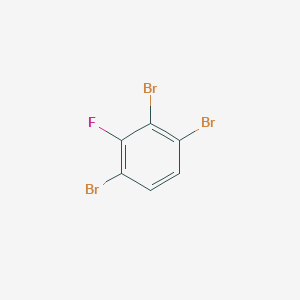
6-Hydroxypyrazin-2-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester typically involves the borylation of 6-hydroxypyrazine. One common method is the reaction of 6-hydroxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxypyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazinones, while reduction of the boronic ester can produce boranes .
Aplicaciones Científicas De Investigación
6-Hydroxypyrazin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
- Arylboronic acid pinacol esters
Uniqueness
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both hydroxyl and boronic ester functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable tool in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C10H15BN2O3 |
|---|---|
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-6-8(14)13-7/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
XQAUPLVEFSVUCY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)

![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)


![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)




